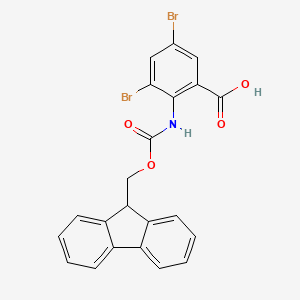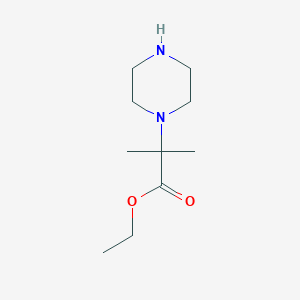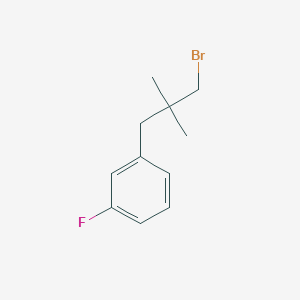
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10BrFO2. This compound is characterized by the presence of both bromine and fluorine atoms on a phenyl ring, which is attached to a propanoic acid moiety. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a suitable precursor. One common method involves the use of 3-bromo-4-fluorobenzaldehyde as a starting material. This compound can be synthesized by reacting 3-bromo-4-fluorobenzaldimines with alcohols in the presence of a catalyst . The resulting aldehyde is then subjected to further reactions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances the compound’s binding affinity to target proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromo-4-fluorophenylboronic acid: Shares the same phenyl ring substitution pattern but differs in the functional group attached to the ring.
4-Bromo-3-fluorophenylboronic acid: Another similar compound with a different arrangement of substituents on the phenyl ring.
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2-methylpropanoic acid is unique due to the combination of bromine and fluorine atoms on the phenyl ring along with the propanoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C10H10BrFO2 |
|---|---|
分子量 |
261.09 g/mol |
IUPAC名 |
2-(3-bromo-4-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14) |
InChIキー |
RGLGKHOYDCUMIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C=C1)F)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
